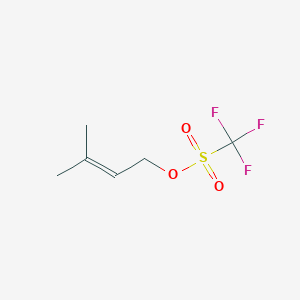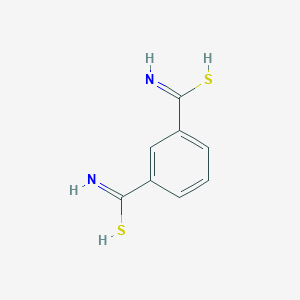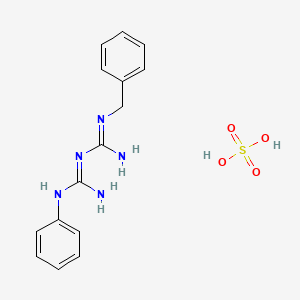
N1-benzyl-N5-phenyl-biguanide sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-benzyl-N5-phenyl-biguanide sulfate is a chemical compound that belongs to the biguanide class. Biguanides are known for their diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of benzyl and phenyl groups attached to the biguanide core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N5-phenyl-biguanide sulfate typically involves the reaction of benzylamine and phenylbiguanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The purification process may involve additional steps, such as filtration and drying, to obtain the final product in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N1-benzyl-N5-phenyl-biguanide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reaction conditionssolvents like dichloromethane or acetonitrile, room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-benzyl-N5-phenyl-biguanide oxide, while reduction may produce N1-benzyl-N5-phenyl-biguanide hydride. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
N1-benzyl-N5-phenyl-biguanide sulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biguanide derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Medicine: Investigated for its potential use in cancer therapy, particularly in inhibiting the growth of cancer cells through various mechanisms.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N1-benzyl-N5-phenyl-biguanide sulfate involves its interaction with specific molecular targets and pathways. In cancer therapy, the compound is known to inhibit the activity of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For example, it may inhibit the phosphorylation of AMPK and STAT3, leading to reduced cancer cell growth and induction of cell death. Additionally, the compound can disrupt mitochondrial membrane potential and induce the production of reactive oxygen species (ROS), further contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
N1-benzyl-N5-phenyl-biguanide sulfate can be compared with other biguanide compounds, such as metformin, buformin, and phenformin. While these compounds share a similar biguanide core structure, they differ in their substituent groups and, consequently, their chemical and biological properties.
Metformin: Widely used as an antidiabetic drug, metformin has a simpler structure with two methyl groups attached to the biguanide core. It is known for its glucose-lowering effects and potential anticancer properties.
Buformin: Similar to metformin but with a butyl group instead of methyl groups, buformin also exhibits antidiabetic and anticancer activities.
Phenformin: Contains a phenethyl group, making it more lipophilic than metformin and buformin. It has been withdrawn from the market due to its association with lactic acidosis but is still studied for its anticancer potential.
This compound is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical and biological properties compared to other biguanides. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
(1E)-1-[amino(anilino)methylidene]-2-benzylguanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5.H2O4S/c16-14(18-11-12-7-3-1-4-8-12)20-15(17)19-13-9-5-2-6-10-13;1-5(2,3)4/h1-10H,11H2,(H5,16,17,18,19,20);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAAKPPZLDLNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)N=C(N)NC2=CC=CC=C2.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(N)/N=C(\N)/NC2=CC=CC=C2.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
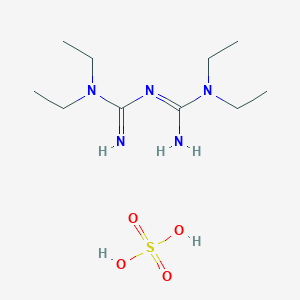
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
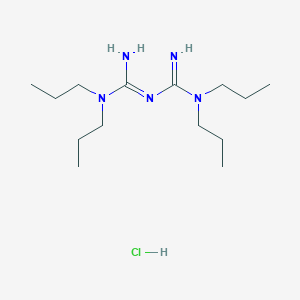
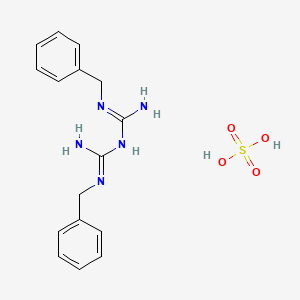
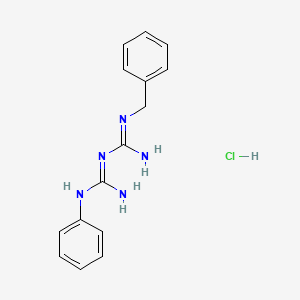
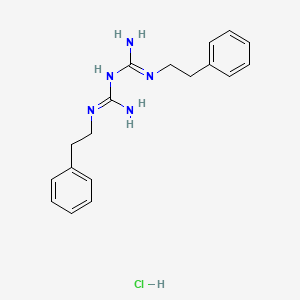

![butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045757.png)


![[N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045782.png)
